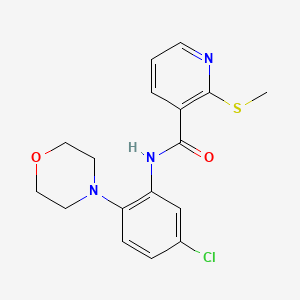

N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide

Description

“N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide” is a synthetic small molecule characterized by a pyridine-3-carboxamide backbone substituted with a methylsulfanyl group at position 2 and an aromatic amine moiety at position 2. The amine substituent comprises a 5-chloro-2-morpholin-4-ylphenyl group, introducing a morpholine ring and a chlorine atom.

Properties

CAS No. |

794580-12-4 |

|---|---|

Molecular Formula |

C17H18ClN3O2S |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C17H18ClN3O2S/c1-24-17-13(3-2-6-19-17)16(22)20-14-11-12(18)4-5-15(14)21-7-9-23-10-8-21/h2-6,11H,7-10H2,1H3,(H,20,22) |

InChI Key |

PUASUUUADGTMIY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |

solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Preparation of the 2-methylsulfanylpyridine-3-carboxylic Acid Intermediate

- Starting Material: 2,5-dibromopyridine is commonly used as the pyridine precursor.

- Methylsulfanyl Introduction: The methylsulfanyl group is introduced selectively at the 2-position via lithiation followed by reaction with dimethyldisulfide. This step typically involves:

- Treatment of 2,5-dibromopyridine with n-butyllithium at low temperature (-78 °C) to generate the lithiated intermediate.

- Subsequent reaction with dimethyldisulfide to install the methylsulfanyl group.

- Yield: This step achieves high yields, commonly around 94%, with purity confirmed by NMR spectroscopy.

Synthesis of the 5-chloro-2-morpholinophenyl Amine

- The chlorinated morpholine-substituted aniline derivative is prepared via nucleophilic substitution or palladium-catalyzed coupling reactions starting from appropriately substituted chlorophenyl precursors.

- Morpholine introduction is typically achieved by nucleophilic aromatic substitution or Buchwald-Hartwig amination methods, ensuring regioselective substitution at the 2-position of the phenyl ring.

- The presence of the chlorine atom at the 5-position is retained to maintain biological activity.

Amide Bond Formation (Coupling Step)

- The final step involves coupling the 2-methylsulfanylpyridine-3-carboxylic acid (or its activated derivative such as an acid chloride or activated ester) with the 5-chloro-2-morpholinophenyl amine.

- Common coupling reagents include carbodiimides (e.g., EDC, DCC) or mixed anhydrides to facilitate amide bond formation under mild conditions.

- Reaction conditions such as solvent choice (e.g., dichloromethane, DMF), temperature control, and reaction time are optimized to maximize yield and purity.

- Purification is typically performed by chromatographic techniques, and product identity is confirmed by NMR, HPLC, and mass spectrometry.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylsulfanyl introduction | n-Butyllithium, dimethyldisulfide, -78 °C, ether | 94 | High regioselectivity, monitored by 1H NMR |

| Morpholine substitution | Palladium catalyst or nucleophilic substitution | Variable | Requires control to avoid over-substitution |

| Amide coupling | EDC or DCC, solvent (DCM/DMF), RT to 40 °C | 70-85 | Purification by HPLC, reaction monitored by TLC |

Optimization of these steps involves balancing reaction time, temperature, and reagent equivalents to minimize side reactions and maximize purity. Analytical techniques such as HPLC and NMR spectroscopy are routinely used to monitor reaction progress and confirm product structure.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of methylsulfanyl, morpholine, and carboxamide groups with characteristic chemical shifts.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction completion.

- Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks consistent with the target compound.

- Infrared Spectroscopy (IR): Identifies functional groups such as amide carbonyl and sulfanyl groups.

The preparation of this compound is a well-established multi-step synthetic process involving selective lithiation, nucleophilic substitution, and amide bond formation. The key challenges include regioselective methylsulfanyl group introduction and efficient coupling to the morpholine-substituted phenyl amine. The optimized synthesis yields a compound of high purity suitable for pharmaceutical research, particularly targeting glucocorticoid-related pathways.

This synthesis is supported by robust analytical data and can be adapted for scale-up with appropriate control of reaction parameters. The compound’s stability and reactivity profile allow for further derivatization and biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

Reduction: Reduction of the nitro group (if present) to an amine.

Substitution: Halogen substitution reactions on the phenyl ring.

Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like chlorine or bromine.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide is a complex organic compound with a variety of potential applications in scientific research. It combines aromatic rings, a sulfonamide group, a morpholine ring, and a pyridine carboxamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Scientific Research Applications

- Chemistry This compound can serve as a building block in the synthesis of more complex molecules.

- Biology It can be used as a probe to study biological pathways and interactions.

- Medicine Potential therapeutic applications exist due to its structural features that may interact with biological targets.

- Industry It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π stacking interactions. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Related Compounds

- N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide

- 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide

N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and the pyridine carboxamide moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Morpholine vs. Other Amine Substituents : The morpholine group in the target compound likely improves aqueous solubility compared to simpler aromatic amines (e.g., N-phenyl in ) or pyrazole groups (). Morpholine’s electron-rich oxygen may also facilitate hydrogen bonding in biological targets .

Halogen Effects : The 5-chloro substituent in the target compound parallels the 3-chloro group in 3-chloro-N-phenyl-phthalimide (), which is critical for stabilizing intermolecular interactions in polymer synthesis. However, halogen positioning (para vs. meta) may alter electronic effects .

Methylsulfanyl vs. Methyl/Oxo Groups : The 2-methylsulfanyl group increases lipophilicity compared to the 5-methyl substituent in ’s oxazole derivative. This could enhance membrane permeability but may reduce metabolic stability due to sulfur oxidation pathways .

Biological Activity

N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide, with the chemical formula and CAS number 794580-12-4, is a compound of significant interest in pharmacological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ClN₃O₂S |

| Molecular Weight | 363.9 g/mol |

| IUPAC Name | This compound |

| InChI Key | PUASUUUADGTMIY-UHFFFAOYSA-N |

The compound primarily acts as an antagonist at the corticotropin-releasing factor receptor 1 (CRF1). Research indicates that it demonstrates subnanomolar affinity for human CRF1 receptors, effectively inhibiting the binding of ligands such as -sauvagine to these receptors. This inhibition suggests a potential role in modulating stress responses and related disorders, particularly in preclinical models of alcoholism .

Pharmacokinetics

In vivo studies have shown that after oral administration to rats, the compound exhibits a significant bioavailability of approximately 91.1% and an effective dose (ED50) of about 1.3 mg/kg for inhibiting -sauvagine binding in cerebellar membranes . This high bioavailability indicates potential for effective clinical use.

Selectivity Profile

In vitro assays demonstrated that this compound does not significantly interact with other common drug targets, including CRF2 receptors, suggesting a high selectivity for CRF1 . This selectivity may reduce side effects and enhance therapeutic efficacy in treating conditions associated with dysregulated stress responses.

Preclinical Models

In a study evaluating the compound's effects in preclinical alcoholism models, it was found to significantly reduce alcohol-seeking behavior in rats. The mechanism was attributed to its antagonistic action on CRF1, which is implicated in stress-induced relapse behaviors .

Comparative Analysis with Other Compounds

A comparative analysis with other known CRF1 antagonists like R121919 and CP154526 showed that this compound has superior oral bioavailability and brain penetration capabilities. This positions it as a promising candidate for further development in treating stress-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.